molecular formula C7H6BrCl B1197611 2-Bromo-4-chlorotoluene CAS No. 27139-97-5

2-Bromo-4-chlorotoluene

Cat. No. B1197611
CAS RN: 27139-97-5
M. Wt: 205.48 g/mol
InChI Key: CSUUXPHPCXHYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chlorotoluene is a clear pale yellow liquid . It has a molecular formula of C7H6BrCl and a molecular weight of 205.48 .


Synthesis Analysis

2-Bromo-4-chlorotoluene can be synthesized from 5-Chloro-2-methylaniline . There are several methods for synthesizing similar compounds, including bromination, fluorination, and Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chlorotoluene consists of a benzene ring with a bromine atom and a chlorine atom attached to it . The molecule has a molar refractivity of 43.7±0.3 cm^3 .


Physical And Chemical Properties Analysis

2-Bromo-4-chlorotoluene is a colorless to pale yellow liquid . It has a density of 1.5±0.1 g/cm^3, a boiling point of 220.5±20.0 °C at 760 mmHg, and a flash point of 100.7±11.9 °C .

Scientific Research Applications

Vibrational Spectroscopy

2-Bromo-4-chlorotoluene: has been utilized in vibrational spectroscopy studies, particularly using FT-IR and FT-Raman techniques . These studies provide valuable insights into the molecular structure and dynamics, as they involve recording spectra in specific regions and analyzing vibrational frequencies. The data obtained can help in understanding the influence of substituents like bromine and chlorine on the benzene ring.

Organic Synthesis

In organic synthesis, 2-Bromo-4-chlorotoluene serves as a precursor for synthesizing various polysubstituted benzenes . It’s particularly useful in reactions where the presence of both bromine and chlorine atoms can direct further substitutions on the aromatic ring, enabling the creation of complex organic molecules.

Pharmaceutical Research

The compound finds applications in pharmaceutical research, where it’s used as a starting material or intermediate in the synthesis of more complex molecules . Its reactivity due to the halogen atoms makes it a valuable component in constructing pharmacologically active compounds.

Material Science

In material science, 2-Bromo-4-chlorotoluene is involved in the preparation of materials with specific vibrational properties . The compound’s molecular structure allows for the computation of various physical properties, which are essential in designing materials with desired characteristics.

Analytical Chemistry

Analytical chemists employ 2-Bromo-4-chlorotoluene in method development for identifying and quantifying substances . Its well-defined spectral properties make it an excellent standard for calibrating instruments and validating analytical methods.

Industrial Applications

Industrially, 2-Bromo-4-chlorotoluene is used in the synthesis of dyes, pigments, and other chemicals . It acts as an intermediate in producing compounds that are further processed into products with commercial value.

Electrophilic Aromatic Substitution Reactions

This compound is also significant in studying electrophilic aromatic substitution reactions . The presence of bromine and chlorine can influence the reactivity of the aromatic ring and the orientation of the incoming electrophile, making it a subject of interest in reaction mechanism studies.

Nonlinear Optical Materials

Finally, 2-Bromo-4-chlorotoluene has been researched for its potential in creating nonlinear optical materials due to its first-order hyperpolarizability . This property is crucial for developing materials used in optical switching and modulation.

Safety and Hazards

2-Bromo-4-chlorotoluene may cause skin irritation and serious eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

While specific future directions for 2-Bromo-4-chlorotoluene are not mentioned in the search results, similar compounds can undergo various synthetic transformations, suggesting potential applications in organic synthesis .

Mechanism of Action

Target of Action

2-Bromo-4-chlorotoluene is a type of aryl halide . Aryl halides are known to undergo nucleophilic aromatic substitution reactions . The primary targets of 2-Bromo-4-chlorotoluene are likely to be nucleophiles that can participate in these reactions .

Mode of Action

The compound interacts with its targets through a mechanism known as nucleophilic aromatic substitution . This is a two-step process characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . This results in the replacement of the halide group in the aromatic ring with the nucleophile .

Biochemical Pathways

The compound’s ability to undergo nucleophilic aromatic substitution suggests it could potentially influence pathways involving the synthesis or degradation of aromatic compounds .

Pharmacokinetics

Factors such as the compound’s molecular weight (20548 g/mol) , boiling point (112°C) , and specific gravity (1.54) could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of 2-Bromo-4-chlorotoluene’s action would depend on the specific nucleophile it interacts with and the context of the biochemical pathway in which the reaction occurs. The compound’s ability to participate in nucleophilic aromatic substitution could potentially lead to the synthesis of new aromatic compounds or the modification of existing ones .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of 2-Bromo-4-chlorotoluene. For instance, the compound’s reactivity might be enhanced under conditions that favor nucleophilic aromatic substitution reactions .

properties

IUPAC Name

2-bromo-4-chloro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUUXPHPCXHYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346139
Record name 2-Bromo-4-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chlorotoluene

CAS RN

27139-97-5
Record name 2-Bromo-4-chloro-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27139-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-chloro-2-methylbenzenamine (50 g, 0.355 mol) was dissolved in HBr solution (1.5 M, 100 mL) and cooled to 0° C., a solution of NaNO2 (27.6 g, 0.4 mol) in water (200 mL) was added dropwise. After addition, the mixture was stirred for 1 hr. In another flask CuBr (30 g, 0.21 mol) was added to HBr solution (1.5 M, 30 mL) and heated to 60° C., then the mixture was added to the above solution. The mixture was heated to reflux for 1 hr then cooled to rt. The reaction was quenched with water (500 mL), the aqueous layer was extracted 3 times with CH2Cl2, dried over Na2SO4, solvent removal and purification by column chromatography afforded 2-bromo-4-chloro-1-methylbenzene (53 g, 0.26 mol). 1H NMR (CDCl3, 400 MHz) δ 7.53 (s, 1H), 7.20-7.10 (m, 2H), 2.36 (s, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
27.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-chlorotoluene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-chlorotoluene
Reactant of Route 3
2-Bromo-4-chlorotoluene
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-chlorotoluene
Reactant of Route 5
2-Bromo-4-chlorotoluene
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-chlorotoluene

Q & A

Q1: What spectroscopic techniques were used to characterize 2-bromo-4-chlorotoluene and what information do they provide about the molecule?

A1: The research paper utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to analyze 2-bromo-4-chlorotoluene []. These techniques provide complementary information about the vibrational modes of the molecule, which are directly related to its structure and bonding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.